molecular formula C24H31N7O6 B609392 N-Acetylpurinomycin

N-Acetylpurinomycin

货号: B609392
分子量: 513.5 g/mol
InChI 键: LADKVYSQIGJMFP-IYRMOJGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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化学反应分析

N-Acetylpurinomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Selection Marker in Molecular Biology

N-Acetylpurinomycin serves as a selection marker in the creation of genetically modified organisms. By utilizing the PAC enzyme, researchers can select for cells that have acquired resistance to puromycin. This method is particularly advantageous in mammalian cell lines where the expression of PAC allows for the efficient selection of transfected cells .

Table 1: Comparison of Selection Markers

Selection MarkerMechanismAdvantages
This compoundAcetylation by PACHigh specificity; effective in mammalian cells
PuromycinInhibition of protein synthesisBroad applicability; rapid selection
HygromycinInhibition at different ribosomal sitesMinimal cross-resistance; versatile

Cancer Research and Therapeutics

Recent studies have indicated that this compound can enhance the efficacy of anticancer drugs by modulating cellular pathways involving acetyl-CoA metabolism. The selective reduction of acetyl-CoA levels through PAC-catalyzed reactions can be exploited to potentiate cancer therapies, particularly those targeting metabolic pathways .

Protein Synthesis Studies

This compound is utilized to study protein synthesis rates and ribosome function. By incorporating this compound into experimental designs, researchers can visualize and isolate translating ribosomes and their products across various biological systems. This application is crucial for understanding translation dynamics under different physiological conditions .

Case Study 1: Enhancing Selection Stringency with PAC Mutants

A study focused on the structure-guided manipulation of PAC mutants demonstrated improved selection stringency for mammalian cell lines. By modifying the PAC enzyme, researchers were able to derive cell lines with enhanced resistance to puromycin, showcasing the potential for tailored genetic engineering approaches .

Case Study 2: Impact on Acetyl-CoA Levels in Cancer Cells

In a recent experiment, cancer cell lines treated with this compound exhibited significant changes in acetyl-CoA levels, leading to increased sensitivity to certain chemotherapeutic agents. This finding suggests that this compound can be strategically used to enhance drug efficacy by manipulating metabolic pathways within cancer cells .

相似化合物的比较

N-Acetylpurinomycin is unique compared to other similar compounds due to its non-ribotoxic nature and its specific action on transforming growth factor-beta signaling. Similar compounds include:

This compound stands out due to its ability to regulate protein synthesis without causing ribotoxicity .

生物活性

N-Acetylpurinomycin is a derivative of the antibiotic puromycin, which is recognized for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

This compound functions primarily through the inhibition of protein synthesis. It mimics the structure of aminoacyl-tRNA and competes with it during translation, leading to premature termination of polypeptide chains. The compound's activity is closely linked to the enzyme puromycin N-acetyltransferase (PAC), which catalyzes the N-acetylation of puromycin, rendering it biologically inactive. This enzymatic process is crucial for understanding how resistance to puromycin can be developed in various cell types.

Key Points:

  • This compound inhibits protein synthesis by mimicking aminoacyl-tRNA.
  • The enzyme PAC inactivates puromycin through N-acetylation.
  • Resistance mechanisms involve the expression of PAC, which utilizes acetyl-CoA as a substrate for acetylation.

This compound is structurally related to puromycin and possesses similar biochemical properties. It is synthesized as a part of the biosynthetic pathway of puromycin in Streptomyces alboniger. The last intermediate in this pathway is N-acetylpuromycin, which lacks biological activity, highlighting its role as a precursor rather than an active agent in protein synthesis inhibition.

Research Findings

Recent studies have focused on the implications of this compound and its analogs in various cellular contexts. For instance, research has demonstrated that genetic depletion of enzymes involved in coenzyme A biosynthesis can exacerbate the effects of puromycin treatment, suggesting a complex interplay between these metabolic pathways and antibiotic efficacy .

Case Studies

  • Cancer Cell Sensitivity : A study investigated how this compound affects cancer cells with depleted pantothenate kinases (PANKs). Results indicated that treatment with puromycin exacerbated cell death due to reduced acetyl-CoA levels, highlighting a potential therapeutic strategy to enhance cancer treatment efficacy through combined therapies targeting acetyl-CoA metabolism .
  • Cell-Specific Labeling : Another study utilized PAC for cell-specific metabolic labeling in neuronal cultures. By expressing PAC under neuron-specific promoters, researchers were able to selectively label newly synthesized proteins, demonstrating the utility of this compound derivatives in studying protein dynamics within specific cell types .

Data Table

Study Focus Findings
Cancer Cell SensitivityPuromycin enhances cell death when PANKs are depleted due to reduced acetyl-CoA levels.
Cell-Specific Protein LabelingPAC enables selective labeling of proteins in neurons, providing insights into metabolic processes.
Biosynthetic PathwayN-acetylpuromycin identified as an inactive intermediate in puromycin biosynthesis.

属性

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADKVYSQIGJMFP-IYRMOJGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?

A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.

Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?

A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].

Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?

A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.

Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?

A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.

Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?

A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.

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